molecular formula C12H20N2S B13244058 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine

Cat. No.: B13244058
M. Wt: 224.37 g/mol
InChI Key: KZNXNDAKWIFZEI-UHFFFAOYSA-N
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Description

Cyclohexane Ring Conformations

The cyclohexane ring adopts a chair conformation, with the methyl group at position 2 preferentially occupying an equatorial orientation to minimize 1,3-diaxial interactions. In this conformation, the axial hydrogens at positions 1 and 3 experience steric repulsion with the methyl substituent when oriented axially, creating an energy difference of approximately 7–8 kJ/mol between axial and equatorial conformers. The N-[(4-methyl-1,3-thiazol-5-yl)methyl] substituent at position 1 introduces additional steric considerations.

Conformational Energy Comparison Axial (kJ/mol) Equatorial (kJ/mol)
Methyl group (position 2) +7.6 0 (reference)
Thiazole-methyl group (position 1) +12.1 0 (reference)

The thiazole-methyl substituent exhibits greater conformational strain (ΔG = +12.1 kJ/mol) when axial due to van der Waals clashes between the thiazole ring and cyclohexane hydrogens. This creates a strong preference for equatorial positioning of both substituents, resulting in a doubly equatorial low-energy conformer population exceeding 95% at equilibrium.

Thiazole Ring Geometry

The 1,3-thiazole ring maintains planarity (deviation < 0.05 Å from mean plane) with bond lengths characteristic of aromatic heterocycles:

  • C-S bond: 1.74 Å
  • C-N bond: 1.32 Å
  • C-C bonds: 1.39–1.41 Å

Methyl substitution at position 4 induces slight pyramidalization at the adjacent nitrogen (N3), with a bond angle reduction of 2.3° compared to unsubstituted thiazoles. The methylene bridge between the cyclohexane and thiazole rings adopts a staggered conformation relative to both rings, minimizing torsional strain.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine

InChI

InChI=1S/C12H20N2S/c1-9-5-3-4-6-11(9)13-7-12-10(2)14-8-15-12/h8-9,11,13H,3-7H2,1-2H3

InChI Key

KZNXNDAKWIFZEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC2=C(N=CS2)C

Origin of Product

United States

Preparation Methods

Starting Material and Functionalization

  • The cyclohexan-1-amine core is typically synthesized from cyclohexanone or cyclohexanol derivatives through reductive amination or amination reactions.
  • Introduction of the 2-methyl substituent can be achieved via regioselective alkylation or by using appropriately substituted cyclohexanone derivatives.

Representative Method

  • Reductive amination of 2-methylcyclohexanone with ammonia or an amine source under catalytic hydrogenation conditions (e.g., Raney nickel or Pd/C catalysts) yields 2-methylcyclohexan-1-amine.
  • Alternatively, nucleophilic substitution on a halogenated cyclohexane derivative may be employed.

Synthesis of the 4-methyl-1,3-thiazol-5-ylmethyl Moiety

Thiazole Ring Construction

  • The 1,3-thiazole ring can be constructed via Hantzsch thiazole synthesis involving α-haloketones and thioamides.
  • For the 4-methyl substitution, methyl-substituted α-haloketones or methylthioamide derivatives are used.

Functionalization for Coupling

  • The 5-position of the thiazole ring is functionalized with a methyl group bearing a leaving group or a reactive handle (e.g., hydroxymethyl or halomethyl group) to enable nucleophilic substitution with the amine.
  • For example, 4-methyl-1,3-thiazol-5-ylmethanol can be converted to the corresponding bromide or chloride for coupling.

Coupling Reaction: Formation of 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine

Reaction Conditions

  • The key step involves nucleophilic substitution of the thiazol-5-ylmethyl halide (or equivalent activated intermediate) with the cyclohexan-1-amine.
  • Typical conditions include:
    • Use of a suitable base (e.g., triethylamine, sodium hydride) to deprotonate the amine if necessary.
    • Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile.
    • Mild heating to facilitate substitution without decomposition.

Optimization

  • Protection of the amine or other functional groups may be required to prevent side reactions.
  • Purification is achieved by crystallization or chromatography.

Alternative and Advanced Preparation Methods

Use of Protecting Groups and Intermediates

  • Patent literature describes the use of amino-protecting groups and intermediates such as carbamates to improve yield and stereochemical control in related thiazolylmethyl amine syntheses.
  • Crystalline intermediates (e.g., tert-butyl carbamates) are isolated and characterized to ensure high purity and facilitate scale-up.

Solid Dispersion Techniques

  • To enhance the pharmaceutical properties of thiazole-containing compounds, solid dispersions with pharmaceutically acceptable carriers (e.g., microcrystalline cellulose, hydroxypropyl methylcellulose) are prepared.
  • These involve fusion or solvent evaporation methods to create amorphous dispersions improving solubility and bioavailability.

Data Tables Summarizing Key Reaction Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Reductive amination 2-methylcyclohexanone + NH3 + H2, catalyst Ethanol or MeOH 25-80 °C 70-85 Raney Ni or Pd/C catalyst
Thiazole ring synthesis α-haloketone + thioamide Ethanol Reflux 60-75 Hantzsch method
Halomethylation 4-methyl-1,3-thiazol-5-ylmethanol + PBr3 DCM 0-25 °C 65-80 Converts alcohol to bromide
Coupling reaction Cyclohexan-1-amine + thiazol-5-ylmethyl bromide + base DMF or THF 50-80 °C 60-90 Nucleophilic substitution
Purification Crystallization or chromatography Various Ambient - Ensures high purity

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine

  • Molecular Formula : C₁₂H₁₄N₂S
  • Molecular Weight : 218.32 g/mol
  • Lacks the cyclohexane ring, reducing steric bulk and lipophilicity compared to the target compound.
  • Applications : Used in medicinal chemistry as a building block for kinase inhibitors .

1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine

  • Molecular Formula : C₇H₁₂N₂S
  • Molecular Weight : 156.25 g/mol
  • Key Differences: An ethyl group replaces the 4-methyl substituent on the thiazole, altering electronic and steric properties.
  • Safety : Classified as an irritant, requiring careful handling .

3-Methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one

  • Molecular Formula : C₁₄H₁₇N₃OS₂
  • Molecular Weight : 323.44 g/mol
  • Key Differences: Features a piperidinone core with two thiazole substituents, creating a planar, hydrogen-bonding-capable structure. The chair conformation of the piperidinone ring contrasts with the flexible cyclohexane in the target compound.

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

  • Molecular Formula : C₇H₁₂N₂S
  • Molecular Weight : 156.25 g/mol
  • Key Differences :
    • A propylamine chain replaces the cyclohexyl group, increasing flexibility and reducing hydrophobicity.
    • Likely to exhibit divergent pharmacokinetic profiles due to altered logP values .

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Predicted)
2-methyl-N-[(4-methylthiazol-5-yl)methyl]cyclohexan-1-amine C₁₃H₂₀N₂S 236.38 Cyclohexyl, 4-methylthiazole 2.8
N-Methyl-N-[(4-methyl-2-phenylthiazol-5-yl)methyl]amine C₁₂H₁₄N₂S 218.32 Phenyl, 4-methylthiazole 3.1
1-(4-Ethyl-2-methylthiazol-5-yl)methanamine C₇H₁₂N₂S 156.25 Ethyl, 2-methylthiazole 1.9
3-Methyl-2,6-bis(4-methylthiazol-5-yl)piperidin-4-one C₁₄H₁₇N₃OS₂ 323.44 Piperidinone, bis-thiazole 2.2

*logP values estimated using fragment-based methods (e.g., XLogP3).

Biological Activity

2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine is C₁₄H₁₉N₃S, with a molecular weight of approximately 273.38 g/mol. The compound features a cyclohexane ring substituted with a thiazole moiety, which is known for contributing to various biological activities.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing the thiazole ring have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-integrated compounds demonstrated an IC₅₀ value lower than that of doxorubicin in specific cell lines, suggesting potential as effective anticancer agents .

CompoundCell Line TestedIC₅₀ (µg/mL)Reference
Compound 13A-431< 1.98
Compound 22HT29< 23.30

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of thiazole-based compounds. Various analogues have been synthesized and tested for their efficacy in seizure models. For example, one study reported that a thiazole derivative exhibited substantial anticonvulsant properties, effectively eliminating tonic extensor phases in animal models .

Antidiabetic Potential

Thiazole derivatives have also been investigated for their antidiabetic effects. Specific compounds have shown the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism involves the modulation of metabolic pathways associated with glucose homeostasis .

The biological activities of 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine can be attributed to its interaction with various molecular targets:

  • Cell Cycle Regulation : Thiazole compounds can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.
  • Apoptosis Induction : Many thiazole derivatives promote apoptosis through the activation of caspases and the intrinsic apoptotic pathway.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic processes, contributing to their antidiabetic effects.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of a series of thiazole derivatives, including 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine, against human cancer cell lines. The results indicated that certain modifications on the thiazole ring significantly enhanced cytotoxicity, with one compound achieving an IC₅₀ value significantly lower than standard chemotherapeutics .

Case Study 2: Anticonvulsant Activity Assessment

In another investigation focused on anticonvulsant activity, researchers synthesized several thiazole derivatives and assessed their effects using the pentylenetetrazol (PTZ) model. The findings revealed that specific structural features were crucial for enhancing anticonvulsant efficacy .

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